molecular formula C8H13NO3 B195800 (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid CAS No. 102849-49-0

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

Cat. No.: B195800
CAS No.: 102849-49-0
M. Wt: 171.19 g/mol
InChI Key: IODGAONBTQRGGG-LURJTMIESA-N
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Description

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid: is a chiral compound that belongs to the class of pyrrolidinone derivatives It is characterized by the presence of a pyrrolidinone ring attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid typically involves the formation of the pyrrolidinone ring followed by the introduction of the butanoic acid side chain. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions to form the pyrrolidinone ring. The butanoic acid side chain can then be introduced through various synthetic strategies, including esterification and subsequent hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve enzymatic processes to achieve high chiral purity. For example, an enzymatic process using a protease from Bacillus licheniformis can convert a racemic mixture to the desired chiral product .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules. It can serve as a model compound for studying enzyme-substrate interactions and protein-ligand binding.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anticonvulsant and neuroprotective effects, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its chiral purity and specific interactions with biological targets. Its distinct chemical structure allows for selective binding and activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODGAONBTQRGGG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145541
Record name 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102849-49-0
Record name UCB-L 057
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102849-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (S)-Levetiracetam acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrrolidineacetic acid, α-ethyl-2-oxo-, (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19061909R
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Synthesis routes and methods

Procedure details

The enantioselective synthesis of both the (S)— and (R) enantiomers of 1 were disclosed in the U.S. Pat. No. 4,696,942 and U.S. Pat. No. 4,696,943 by the following processes respectively: a) optical resolution of alpha-ethyl-2-oxo-1-pyrrolidineacetic acid, activation of the chiral alpha-ethyl-2-oxo-1-pyrrolidineacetic acid with an alkylhaloformate and subsequent reaction with ammonia; b) cyclizing the chiral S or R amino-butanamide. In the former process, although optical resolution of racemic alpha-ethyl-2-oxo-1-pyrrolidineacetic acid gave (S) or (R)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid with satisfactory optical purity, this resolution provides less than 50% yield of the desired enantiomer, with the remaining (more than 50%) isomer mixture being discarded as a waste. Also, the amide formation step has to be performed at a very low temperature, normally between −30 to −40° C. to prevent epimerization, which is not convenient for large scale preparation. The latter process presents a drawback with the fact that the required enantiomeric precursors, (S)— and (R)-4-[[1-aminocarbonyl)propyl]amino]butyrate or (S)— and (R)—N-[1-(aminocarbonyl)propyl]4-halobutanamide, for the cyclization are not readily available.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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